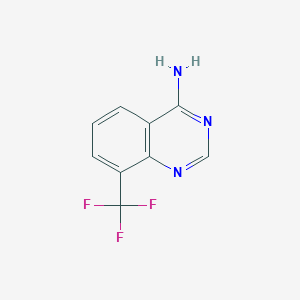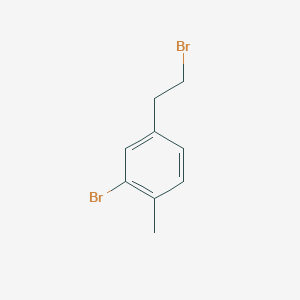![molecular formula C11H17Br B13193539 2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13193539.png)
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Bromomethyl)cyclopropyl]bicyclo[221]heptane is an organic compound with the molecular formula C11H17Br It is a bicyclic compound featuring a bromomethyl group attached to a cyclopropyl ring, which is further fused to a bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(cyclopropylmethyl)bicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding methyl derivative.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyclopropyl and bicyclo[2.2.1]heptane rings provide structural rigidity, which can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)bicyclo[2.2.1]heptane
- 1-Bromobicyclo[2.2.1]heptane
- 2-(4-Bromobutyl)bicyclo[2.2.1]heptane
Uniqueness
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane is unique due to the presence of the cyclopropyl ring fused to the bicyclo[2.2.1]heptane structure. This fusion imparts distinct steric and electronic properties, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
Molecular Formula |
C11H17Br |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-[1-(bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Br/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h8-10H,1-7H2 |
InChI Key |
AWKURHPAUBSILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3(CC3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)
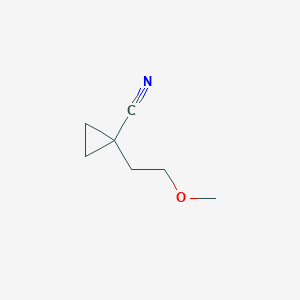

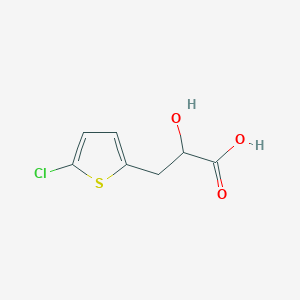
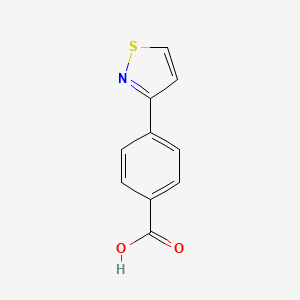

![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
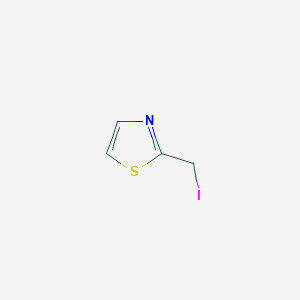

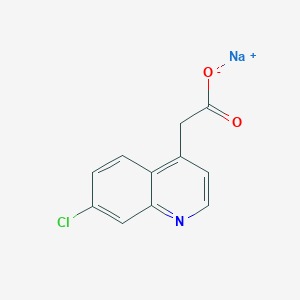
![2-[1-(Aminomethyl)-2-methylcyclopentyl]propan-2-ol](/img/structure/B13193529.png)
